molecular formula C8H9BrN2O2 B567511 Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate CAS No. 1244016-90-7

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate

Cat. No.: B567511
CAS No.: 1244016-90-7
M. Wt: 245.076
InChI Key: LWZLFWKXJCZVIA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate are currently unknown . The compound could potentially influence several pathways, leading to downstream effects on cellular functions. Further investigations are necessary to understand the full scope of its biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate typically involves the bromination of 6-methylaminopyridine-3-carboxylate. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include nitroso or nitro derivatives of the original compound.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

Scientific Research Applications

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate
  • Methyl 5-bromo-6-(ethylamino)pyridine-3-carboxylate
  • Methyl 5-chloro-6-(methylamino)pyridine-3-carboxylate

Uniqueness

Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate is unique due to the presence of both a bromine atom and a methylamino group on the pyridine ring. This combination imparts distinct reactivity and potential biological activity compared to its analogs. The bromine atom enhances its electrophilic character, making it more reactive in substitution reactions, while the methylamino group contributes to its potential biological effects.

Properties

IUPAC Name

methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZLFWKXJCZVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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